Molecular Weight Advantage: Pyrrolidine Core vs. Piperidine Analog (Atom Economy for Lead Optimization)
The target compound (C₉H₁₂N₄O₂, MW 208.22) provides a molecular weight reduction of 14.02 g/mol (6.3%) compared to its direct piperidine analog 1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (C₁₀H₁₄N₄O₂, MW 222.24) [1][2]. This difference arises from the five-membered pyrrolidine ring versus the six-membered piperidine ring (one fewer CH₂ unit), yielding a lower heavy-atom count (15 vs. 16) while retaining identical hydrogen-bond acceptor count (4) and topological polar surface area (68.1 Ų) [1][2]. In fragment-based and lead-optimization contexts, lower molecular weight at equivalent polarity improves ligand efficiency metrics and provides headroom for downstream substituent addition without exceeding Lipinski's Rule of Five thresholds [3].
| Evidence Dimension | Molecular weight (heavy atom count) |
|---|---|
| Target Compound Data | MW 208.22 g/mol; Heavy atom count = 15; Formula C₉H₁₂N₄O₂ |
| Comparator Or Baseline | 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2091246-35-2): MW 222.24 g/mol; Heavy atom count = 16; Formula C₁₀H₁₄N₄O₂ |
| Quantified Difference | ΔMW = −14.02 g/mol (−6.3%); ΔHeavy atoms = −1; TPSA identical at 68.1 Ų |
| Conditions | Computed molecular properties from PubChem (CID 121208689) and kuujia.com (CID 4771520); standard cheminformatics descriptors |
Why This Matters
A 6.3% lower molecular weight at identical polarity (TPSA) translates to higher ligand efficiency (LE = −log(IC₅₀)/heavy atom count), allowing medicinal chemists to add potency-conferring substituents later without exceeding MW 500, a critical consideration when procuring building blocks for lead optimization.
- [1] Kuujia.com. CAS 2091715-58-9. MW = 208.22, Heavy atoms = 15, TPSA = 68.1, HBA = 4. Accessed 2026. View Source
- [2] PubChem. CID 121208689. 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. MW = 222.24, Heavy atoms = 16, TPSA = 68.1, HBA = 4. Accessed 2026. View Source
- [3] Hopkins, A. L. et al. (2014). The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov., 13, 105–121. DOI: 10.1038/nrd4163. View Source
